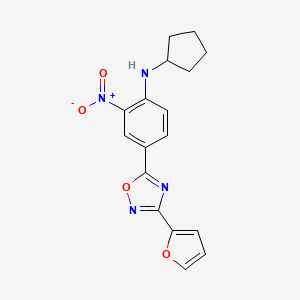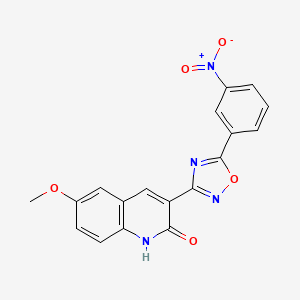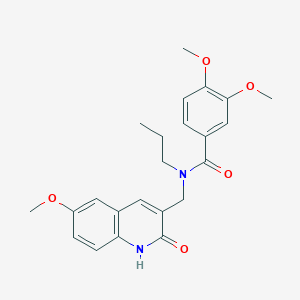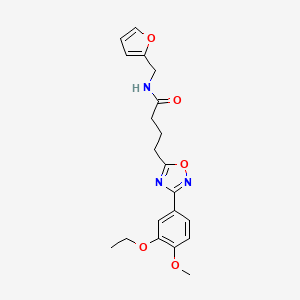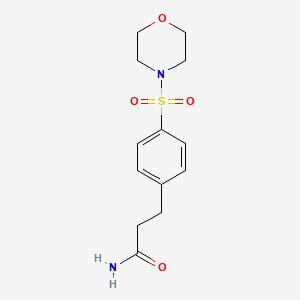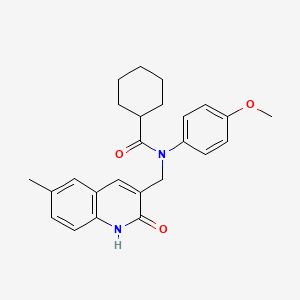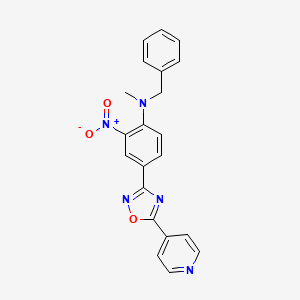
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as JNJ-4796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their broad range of biological activities.
作用機序
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its specificity for BRD4, which makes it an attractive target for cancer research. However, one limitation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, researchers are exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. Its specificity for BRD4 makes it an attractive target for cancer research, and its anti-inflammatory effects may have potential in the treatment of autoimmune disorders. While there are limitations to its use in lab experiments, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide represents a promising avenue for future research.
合成法
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学的研究の応用
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIZLPMNUJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
